Sub-Nanomolar Binding Affinity with a Distinct Selectivity Profile vs. LY341495
LY3020371·HCl demonstrates high-affinity binding to recombinant human mGlu2 and mGlu3 receptors (Ki = 5.26 nM and 2.50 nM, respectively) . In contrast, the commonly used comparator LY341495 exhibits approximately 2-fold higher affinity (Ki = 2.3 nM for mGlu2 and 1.3 nM for mGlu3) [1]. Critically, LY3020371·HCl displays little to no agonist or antagonist activity at mGlu1, mGlu4, mGlu5, mGlu6, mGlu7, or mGlu8 receptors (IC50 > 1 µM) . This off-target selectivity window is >190-fold over the nearest off-target. By comparison, LY341495 retains measurable activity at mGlu8 (Ki = 173 nM) and mGlu7a (Ki = 990 nM) [1].
| Evidence Dimension | Binding affinity (Ki) and selectivity across human mGlu receptor subtypes |
|---|---|
| Target Compound Data | hmGlu2 Ki = 5.26 nM; hmGlu3 Ki = 2.50 nM; hmGlu1/4/5/6/7/8 IC50 > 1 µM |
| Comparator Or Baseline | LY341495: hmGlu2 Ki = 2.3 nM; hmGlu3 Ki = 1.3 nM; hmGlu8 Ki = 173 nM; hmGlu7a Ki = 990 nM |
| Quantified Difference | LY3020371 is ~2-fold less potent at mGlu2/3 but provides a >190-fold selectivity window over mGlu1/4/5/6/7/8; LY341495 has only a ~75-fold window over mGlu8 |
| Conditions | Radioligand displacement using [3H]-459477 in membranes from cells expressing recombinant human mGlu receptors |
Why This Matters
For studies requiring a clean pharmacological tool with minimal confounding off-target activity at other mGluRs, LY3020371·HCl offers a substantially improved selectivity margin.
- [1] LY341495 product datasheet. Adooq Bioscience. View Source
